![molecular formula C6H10N2O4S B2427942 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid CAS No. 2228135-07-5](/img/structure/B2427942.png)
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid
Overview
Description
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid is a chemical compound with the molecular formula C5H6N2O.CH4O3S. It is known for its unique structure, which includes a pyrrolo[3,4-c][1,2]oxazole ring system.
Preparation Methods
The synthesis of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves several steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation can be achieved using activated manganese dioxide in toluene under reflux conditions . Common reagents used in these reactions include palladium on carbon, acetic acid, and dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the application, it is known to interact with enzymes and proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrazolo[4,3-c][1,2]oxazoles. These compounds share similar ring structures but differ in their specific functional groups and chemical properties.
Biological Activity
4H,5H,6H-Pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolo-oxazole framework which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 206.22 g/mol.
Antiproliferative Effects
Research indicates that derivatives of pyrrolo-oxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in leukemia and solid tumors with GI50 values in the low micromolar range (Table 1) .
Compound | Cell Line | GI50 (µM) |
---|---|---|
4H,5H,6H-Pyrrolo[3,4-c][1,2]oxazole | A549 (Lung) | 10.5 |
4H,5H,6H-Pyrrolo[3,4-c][1,2]oxazole | MCF-7 (Breast) | 12.8 |
4H,5H,6H-Pyrrolo[3,4-c][1,2]oxazole | HeLa (Cervical) | 9.7 |
Table 1: Antiproliferative activity of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole against selected cancer cell lines.
The mechanism by which 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have suggested that this compound can interact with specific protein targets involved in cancer progression .
Enzyme Inhibition
In vitro studies have demonstrated that pyrrolo-oxazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases . The inhibition constants (IC50) for these enzymes are relatively low, indicating potent activity.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 8.0 |
Butyrylcholinesterase (BChE) | 10.5 |
Table 2: Enzyme inhibition data for pyrrolo-oxazole derivatives.
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrrolo-oxazoles:
- Cancer Therapy : A study involving a series of pyrrolo-oxazole derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The compounds showed a dose-dependent response with significant tumor reduction observed at higher concentrations .
- Neuroprotective Effects : Research has indicated that compounds similar to 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: Multi-step synthesis typically involves cyclization of precursor heterocycles (e.g., pyrrole and isoxazole derivatives) under reflux with catalysts like chloranil or xylene. Critical parameters include reaction time (25–30 hours), temperature (reflux), and purification via recrystallization (methanol) . Design of Experiments (DoE) using statistical methods (e.g., factorial designs) can minimize trial-and-error by identifying key variables (e.g., solvent polarity, stoichiometry) for optimization .
Q. How can structural characterization of this compound be performed to confirm its fused-ring system and functional groups?
- Methodological Answer: Combine spectroscopic techniques:
- X-ray crystallography for absolute configuration (e.g., resolving fused pyrrolo-oxazole rings, as in related structures ).
- NMR (¹H, ¹³C, and 2D-COSY) to confirm methanesulfonic acid substitution and hydrogen bonding patterns.
- Mass spectrometry (HRMS) for molecular weight validation (e.g., CₓHᵧN₂O₃S expected vs. observed ).
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial activity : MIC testing against Gram-positive/negative bacteria (e.g., compare to 5-fluorocytosine’s MIC = 3.2 µg/ml ).
- Cytotoxicity : Use human PBMCs or HEK293 cells with MTT assays (IC₅₀ thresholds < 10 µM suggest therapeutic potential ).
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced enzyme inhibition or receptor binding?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) for target interactions (e.g., kinase or protease binding pockets). ICReDD’s reaction path search methods can predict regioselectivity in derivatization . Validate predictions with SAR studies on substituents (e.g., methoxy vs. hydroxy groups ).
Q. How should researchers address contradictions in biological activity data between structurally similar analogs?
- Methodological Answer: Investigate confounding factors:
- Solubility : Use logP calculations (e.g., ClogP) to compare hydrophilicity; adjust solvents (DMSO vs. aqueous buffers ).
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify degradation pathways.
- Epistatic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors for antimicrobial activity discrepancies ).
Q. What interdisciplinary strategies integrate this compound into materials science applications (e.g., optoelectronics)?
- Methodological Answer:
- Optical properties : Measure UV-vis absorption/emission spectra (e.g., λmax for π→π* transitions in fused rings ).
- Charge transport : Use cyclic voltammetry to assess redox potentials and bandgap tuning for semiconductor applications.
- Polymer composites : Blend with conductive polymers (PEDOT:PSS) and test conductivity via four-point probe .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-c][1,2]oxazole;methanesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.CH4O3S/c1-4-3-8-7-5(4)2-6-1;1-5(2,3)4/h3,6H,1-2H2;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOYKBVTGHGMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2=CON=C2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228135-07-5 | |
Record name | 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole; methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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